lithium 2-fluoro-5-(2-methyloxetan-2-yl)benzoate
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Overview
Description
Lithium 2-fluoro-5-(2-methyloxetan-2-yl)benzoate is a chemical compound with the molecular formula C11H11FO3Li It is a lithium salt of a benzoic acid derivative, characterized by the presence of a fluoro group and a methyloxetane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of lithium 2-fluoro-5-(2-methyloxetan-2-yl)benzoate typically involves the following steps:
Starting Materials: The synthesis begins with 2-fluoro-5-(2-methyloxetan-2-yl)benzoic acid.
Lithiation: The benzoic acid derivative is treated with a lithium reagent, such as lithium hydroxide or lithium carbonate, under controlled conditions to form the lithium salt.
Purification: The resulting this compound is purified through recrystallization or other suitable methods to obtain a high-purity product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure consistent quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
Lithium 2-fluoro-5-(2-methyloxetan-2-yl)benzoate can undergo various chemical reactions, including:
Substitution Reactions: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, depending on the reagents and conditions used.
Ring-Opening Reactions: The methyloxetane ring can undergo ring-opening reactions, leading to the formation of different products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions may involve the use of solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) and catalysts such as palladium or copper.
Oxidation and Reduction: Reagents like hydrogen peroxide, sodium borohydride, or lithium aluminum hydride can be used for oxidation and reduction reactions.
Ring-Opening Reactions: Acidic or basic conditions can facilitate the ring-opening of the methyloxetane ring.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzoates, while ring-opening reactions can produce linear or branched compounds.
Scientific Research Applications
Lithium 2-fluoro-5-(2-methyloxetan-2-yl)benzoate has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in biochemical studies to investigate the effects of fluorinated and oxetane-containing compounds on biological systems.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It may find applications in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of lithium 2-fluoro-5-(2-methyloxetan-2-yl)benzoate involves its interaction with molecular targets and pathways in biological systems. The fluoro group and methyloxetane ring can influence the compound’s reactivity and binding affinity to specific enzymes or receptors. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- Lithium 2-fluoro-4-(2-methyloxetan-2-yl)benzoate
- Lithium 2-fluoro-3-(2-methyloxetan-2-yl)benzoate
- Lithium 2-fluoro-6-(2-methyloxetan-2-yl)benzoate
Uniqueness
Lithium 2-fluoro-5-(2-methyloxetan-2-yl)benzoate is unique due to the specific positioning of the fluoro group and the methyloxetane ring on the benzoate structure. This unique arrangement can result in distinct chemical and biological properties compared to other similar compounds.
Properties
CAS No. |
2470438-95-8 |
---|---|
Molecular Formula |
C11H10FLiO3 |
Molecular Weight |
216.1 |
Purity |
91 |
Origin of Product |
United States |
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